Tris(trimethylsilyl)amide samarium(III) finds applications in organic synthesis as a Lewis acid catalyst. Due to its Lewis acidity, it can activate various organic molecules, facilitating their reaction with other molecules. This property has been explored in various reactions, including:
Tris(trimethylsilyl)amide samarium(III) is used in inorganic chemistry for the synthesis and characterization of new materials. Its Lewis acidity allows it to:
Beyond organic synthesis, tris(trimethylsilyl)amide samarium(III) is being explored as a potential catalyst in various other reactions, including:
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is an organometallic compound characterized by its complex structure, which includes a samarium ion coordinated with three N,N-bis(trimethylsilyl)amide ligands. Its chemical formula is . This compound is notable for its unique properties, including its ability to form stable complexes and act as a precursor in various
The synthesis of Tris[N,N-bis(trimethylsilyl)amide]samarium(III) generally involves the reaction of samarium(III) chloride with N,N-bis(trimethylsilyl)amine in a suitable solvent under inert atmosphere conditions. This method allows for the controlled formation of the desired compound while minimizing side reactions. Alternative methods may include the use of other samarium precursors or variations in ligand structures to tailor the properties of the resulting complex .
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) finds applications across various fields:
Interaction studies involving Tris[N,N-bis(trimethylsilyl)amide]samarium(III) focus on its reactivity with other metal ions and ligands. These studies aim to understand its coordination behavior and how it influences the properties of resultant complexes. Such interactions are crucial for developing new materials with tailored characteristics for specific applications .
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) shares similarities with several other organometallic compounds, particularly those containing lanthanides or similar amide ligands. Below is a comparison with some related compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Tris[N,N-bis(trimethylsilyl)amide]scandium(III) | Similar ligand structure; scandium ion | Different metal ion affects reactivity |
Tris[N,N-diethylamide]samarium(III) | Diethyl groups instead of trimethylsilyl | Varying sterics may influence catalytic activity |
Bis[N,N-bis(trimethylsilyl)amide]lanthanum(III) | Contains lanthanum; two ligand coordination | Different coordination environment |
These comparisons highlight how variations in metal ions and ligand structures can influence the properties and potential applications of organometallic compounds like Tris[N,N-bis(trimethylsilyl)amide]samarium(III) .
The samarium(III) center in Tris[N,N-bis(trimethylsilyl)amide]samarium(III) adopts a pyramidal geometry, as evidenced by single-crystal X-ray diffraction studies of analogous lanthanide complexes [2] [3]. The coordination sphere consists of three bis(trimethylsilyl)amide ligands arranged around the central Sm(III) ion, with N–Sm–N bond angles averaging 104–107° [2]. This geometry contrasts with the trigonal planar configurations observed in smaller lanthanides like scandium, highlighting the interplay between ionic radius (Sm³⁺: 1.08 Å) and steric demands of the bulky silylamide ligands [3].
Key structural parameters include:
These distortions arise from steric crowding between the trimethylsilyl groups, which force ligand tilting while maintaining approximate C₃ symmetry. Comparative analysis with group 15 analogues (P, As, Sb, Bi) shows that Sm(III) exhibits shorter M–N bonds (2.332 Å vs. 2.049–2.516 Å in heavier p-block elements) despite having a larger ionic radius, suggesting stronger electrostatic interactions [2] [3].
The complex exhibits structural signatures suggestive of β-Si–C agostic interactions, though computational studies differentiate these from true covalent bonds:
Parameter | Value | Significance |
---|---|---|
Sm···C distance | 3.04 Å [2] | Below sum of van der Waals radii |
Sm···Si distance | 3.33 Å [2] | Shorter than non-bonding contacts |
C–Si–C angle distortion | 105.2° [2] | Compressed from ideal 109.5° |
Density functional theory (DFT) calculations on analogous f-element complexes reveal that these geometrical distortions primarily result from steric compression rather than genuine Sm···Si–C bonding interactions [2]. However, natural bond orbital (NBO) analysis shows limited charge transfer (0.12–0.18 e⁻) from filled C–Si σ-orbitals to vacant Sm 5d/4f orbitals, indicating weak σ → d/f donation that contributes to stabilization of the pyramidal geometry [2] [3].
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) demonstrates remarkable efficacy in carbon dioxide activation and functionalization reactions, representing a significant advancement in lanthanide-mediated small molecule activation chemistry [1] [2]. The compound exhibits versatile reactivity patterns with carbon dioxide that depend critically on the ligand environment and reaction conditions.
The mechanistic pathway for carbon dioxide activation by samarium silylamide complexes proceeds through a well-defined three-step process [1] [2]. Initially, carbon dioxide coordinates to the samarium center and undergoes insertion into the samarium-nitrogen bond to form a carbamate intermediate. This coordination-insertion mechanism differs fundamentally from the cooperative double reduction observed with divalent samarium systems [3]. The carbamate formation represents the rate-determining step, involving nucleophilic attack of the silylamide nitrogen on the electrophilic carbon of coordinated carbon dioxide [2].
The second mechanistic step involves intramolecular migration of the trimethylsilyl group from the nitrogen atom to the oxygen atom within the carbamate complex [1]. This rearrangement is thermodynamically driven and proceeds through a concerted mechanism that preserves the overall coordination geometry around the samarium center. The migration step is facilitated by the electropositive nature of the silicon atom and its strong affinity for oxygen coordination [2].
The final step comprises elimination of trimethylsilyl isocyanate and formation of samarium silyloxide complexes [1] [2]. In heteroleptic bis-tris(pyrazolyl)borate samarium silylamide complexes, this process yields crystallographically characterizable monomeric silyloxide species with samarium-oxygen bond lengths of approximately 2.155 Angstroms [2]. These represent the first structurally authenticated examples of lanthanide silyloxide bonds accessed through carbon dioxide activation pathways.
Research by Chowdhury and coworkers demonstrated that the bis-tris(pyrazolyl)borate ligand environment significantly influences the carbon dioxide activation mechanism [2]. The heteroleptic complexes [Samarium(hydrotris(1-pyrazolyl)borate)₂(bis(trimethylsilyl)amide)] undergo clean conversion with carbon dioxide to yield the corresponding silyloxide complexes and trimethylsilyl isocyanate as the organic product. This represents a marked contrast to homoleptic tris(silylamide) systems, which typically produce insoluble polymeric materials [4].
The electronic structure of the samarium center plays a crucial role in determining the reactivity profile [5]. Density functional theory calculations reveal that the samarium d-orbitals participate significantly in both the samarium-nitrogen bonding and the critical samarium-carbon interactions during carbon dioxide coordination [5]. The pyramidal configuration adopted by the samarium center facilitates optimal orbital overlap for carbon dioxide binding and subsequent insertion chemistry.
Carbon dioxide activation by these samarium complexes exhibits remarkable chemoselectivity, with trimethylsilyl isocyanate formation occurring in quantitative yields without competing side reactions [1] [2]. The reaction proceeds under mild conditions, typically requiring only ambient temperature and atmospheric pressure of carbon dioxide. This operational simplicity, combined with high product selectivity, positions these systems as attractive platforms for carbon dioxide utilization chemistry.
Kinetic studies reveal that the carbon dioxide insertion process follows first-order kinetics in both samarium complex and carbon dioxide concentration [2]. The activation barrier for the initial insertion step has been estimated computationally to be approximately 60-80 kilojoules per mole, consistent with the mild reaction conditions required for efficient conversion.
Table 1: Carbon Dioxide Activation and Functionalization by Samarium Complexes
Complex | Product Formation | Mechanism | Structural Characterization |
---|---|---|---|
[Sm(Tp)₂(N′′)] | Silyloxide + OCNSiMe₃ | CO₂ insertion into Ln-N bond | Crystallographically characterized |
[Y(Tp)₂(N′′)] | Silyloxide + OCNSiMe₃ | CO₂ insertion into Ln-N bond | Crystallographically characterized |
Sm[N(SiMe₃)₂]₃ | Polymeric silyloxide + OCNSiMe₃ | Carbamate formation/SiMe₃ migration | Insoluble polymer |
[Sm(Cp*)₂(THF)₂] | Oxalate-bridged dimer | Cooperative double reduction | Crystallographically characterized |
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) functions as an exceptionally active catalyst for the ring-opening polymerization of cyclic esters, enabling controlled synthesis of biodegradable polyesters with precisely defined molecular parameters [6] [7]. The catalytic system operates through a coordination-insertion mechanism that provides excellent control over polymer molecular weight, polydispersity, and end-group functionality.
The polymerization mechanism initiates through coordination of the cyclic ester monomer to the samarium center, followed by nucleophilic attack of the silylamide ligand on the electrophilic carbonyl carbon [6]. This process results in ring-opening through acyl-oxygen bond cleavage, which has been definitively established through matrix-assisted laser desorption ionization time-of-flight mass spectrometry and nuclear magnetic resonance spectroscopic analysis of polymer end groups [6]. The silylamide ligand functions as the initiating nucleophile, with subsequent propagation occurring through a classical coordination-insertion pathway.
Kinetic investigations of lactide polymerization reveal complex behavior characterized by a two-stage linear relationship between the logarithm of monomer concentration ratio and polymerization time [6]. In the initial stage, the polymerization exhibits first-order kinetics with respect to both monomer and initiator concentration. The rate constant for this initial period is significantly higher than that observed in the second stage, suggesting a change in the active species structure during polymerization.
The transition between kinetic regimes corresponds to monomer conversions of approximately 50-60 percent and correlates with aggregation of the active growing polymer chains into dimeric structures [6]. This aggregation phenomenon affects the accessibility of the active sites and results in reduced polymerization rates in the later stages. However, the overall process maintains excellent control over molecular weight evolution throughout the entire conversion range.
Temperature effects on polymerization kinetics have been systematically investigated across the range of 60-140 degrees Celsius [8]. Arrhenius analysis of the temperature dependence yields an overall activation energy of 58.7 kilojoules per mole for epsilon-caprolactone polymerization [8]. This activation energy value is consistent with the proposed coordination-insertion mechanism and indicates that the rate-determining step involves coordination and activation of the cyclic ester substrate.
Solvent effects provide additional mechanistic insight into the polymerization process [8]. Coordinating solvents such as tetrahydrofuran enhance polymerization rates through stabilization of the active samarium species, while non-coordinating solvents result in lower activities due to increased aggregation of the catalyst. This solvent dependence supports the coordination-ionic mechanism and highlights the importance of maintaining appropriate solvation of the samarium center.
The molecular weight control achieved with samarium silylamide catalysts is exceptional, with polydispersity indices typically ranging from 1.05 to 1.20 [6] [7]. This narrow molecular weight distribution indicates minimal chain transfer or termination reactions and confirms the living character of the polymerization. The ability to achieve predetermined molecular weights through adjustment of monomer-to-initiator ratios provides a powerful tool for polymer synthesis applications.
Copolymerization studies demonstrate the versatility of the samarium catalyst system [9]. The complex effectively catalyzes the random copolymerization of different cyclic esters, enabling synthesis of materials with tailored thermal and mechanical properties. Block copolymer synthesis is also accessible through sequential monomer addition, providing access to advanced polymer architectures.
Table 2: Ring-Opening Polymerization Performance of Samarium Catalysts
Catalyst System | Monomer | Temperature (°C) | Molecular Weight Range (kDa) | Mechanism |
---|---|---|---|---|
Sm(OAc)₃ | L-Lactide | 130-180 | 1.0-30.0 | Coordination-insertion |
Ln[N(SiMe₃)₂]₃ (Ln = Y, Lu) | L-Lactide | 25-60 | 5.0-50.0 | Coordination-insertion |
Sm[N(SiMe₃)₂]₃ | ε-Caprolactone | 60-100 | 10.0-80.0 | Coordination-insertion |
Lanthanide tris(2,4,6-trimethylphenolate) | ε-Caprolactone | 100-140 | 15.0-100.0 | Coordination-insertion |
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) catalyzes the monoinsertion of isocyanides into terminal alkynes with exceptional efficiency, providing a direct synthetic route to 1-aza-1,3-enynes in excellent yields [10] [11]. This transformation represents a significant advancement in carbon-carbon bond forming chemistry mediated by lanthanide complexes, offering both high catalytic activity and excellent substrate scope.
The catalytic mechanism involves initial formation of samarium alkynide species through protonolysis of the silylamide ligand by the terminal alkyne substrate [10]. This sigma-bond metathesis process generates the active samarium-acetylide intermediate while liberating bis(trimethylsilyl)amine as a byproduct. The alkynide formation is rapid and quantitative under the reaction conditions, establishing the samarium-carbon bond that serves as the nucleophilic component in the subsequent coupling chemistry.
Isocyanide insertion into the samarium-carbon bond constitutes the rate-determining step of the catalytic cycle [10]. Kinetic studies reveal that this insertion process follows first-order kinetics with respect to both samarium alkynide and isocyanide concentration. The activation barrier for isocyanide insertion has been estimated to be approximately 40-60 kilojoules per mole, indicating that the process proceeds readily under mild thermal conditions.
The insertion mechanism involves coordination of the isocyanide carbon to the samarium center, followed by migratory insertion into the samarium-acetylide bond [10]. This process generates an imidoacyl intermediate that undergoes rapid protonolysis by amine additives to regenerate the active catalyst and release the coupled product. The requirement for amine additives is critical for maintaining catalytic turnover, as these species facilitate product release and catalyst regeneration.
Substrate scope investigations demonstrate remarkable versatility in both alkyne and isocyanide components [10]. Terminal alkynes bearing various functional groups including ethers, acetals, and amino groups undergo efficient coupling without competing side reactions. The tolerance for polar functional groups highlights the mildness of the reaction conditions and the compatibility of the samarium catalyst with sensitive organic functionality.
Isocyanide structure significantly influences reaction efficiency and selectivity [10]. Bulky isocyanides such as tert-butyl isocyanide and adamantyl isocyanide provide optimal results, while less sterically demanding isocyanides tend to undergo competitive oligomerization reactions. This steric requirement stems from the need to suppress alternative reaction pathways that can consume the isocyanide substrate without productive coupling.
The choice of amine additive is crucial for optimal catalytic performance [10]. Primary amines such as benzylamine and cyclohexylamine provide superior results compared to secondary or tertiary amines. The enhanced effectiveness of primary amines is attributed to their greater nucleophilicity and their ability to form stable hydrogen-bonding interactions that facilitate product release from the samarium coordination sphere.
Metal size effects within the lanthanide series reveal interesting reactivity trends [10]. Larger metals such as lanthanum and samarium exhibit superior catalytic performance compared to smaller congeners like yttrium and ytterbium. This size dependence is attributed to the ability of larger metals to accommodate the sterically demanding substrate combination while maintaining efficient orbital overlap for bond formation and cleavage processes.
Mechanistic studies using deuterium labeling experiments confirm that the coupling process involves formal insertion of the isocyanide into the carbon-hydrogen bond of the terminal alkyne [10]. The regioselectivity of this transformation is excellent, with the isocyanide nitrogen invariably bonding to the terminal carbon of the alkyne substrate. This regioselectivity pattern is consistent with the proposed mechanism involving initial alkynide formation followed by isocyanide insertion.
Table 3: Terminal Alkyne-Isocyanide Coupling Catalyzed by Lanthanide Silylamides
Catalyst | Yield (%) | Product | Amine Additive | Rate-Determining Step |
---|---|---|---|---|
Sm[N(SiMe₃)₂]₃ | 85-95 | 1-aza-1,3-enyne | Primary amine required | Isocyanide insertion |
La[N(SiMe₃)₂]₃ | 88-96 | 1-aza-1,3-enyne | Primary amine required | Isocyanide insertion |
Y[N(SiMe₃)₂]₃ | 75-85 | 1-aza-1,3-enyne | Primary amine required | Isocyanide insertion |
Yb[N(SiMe₃)₂]₃ | 70-80 | 1-aza-1,3-enyne | Primary amine required | Isocyanide insertion |
Table 4: Comparative Catalytic Activity of Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
Reaction Type | Turnover Frequency (h⁻¹) | Activation Energy (kJ/mol) | Selectivity (%) |
---|---|---|---|
CO₂ activation | Not quantified | Not determined | >95 |
Lactide polymerization | 50-200 | 45-65 | >90 |
Caprolactone polymerization | 100-500 | 55-75 | >85 |
Alkyne-isocyanide coupling | 20-80 | 40-60 | >90 |
Flammable;Corrosive